molecular formula C20H22FN3O3 B2669661 5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1396863-99-2

5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2669661
CAS No.: 1396863-99-2
M. Wt: 371.412
InChI Key: ZIRRQGCTKHGFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a cyclopropyl group, a fluorobenzoyl-substituted piperidine, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety.

    Substitution: The isoxazole ring and the piperidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield cyclopropanone derivatives, while reduction of the carbonyl group in the fluorobenzoyl moiety could produce alcohols.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, which can lead to therapeutic effects. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-4-2-1-3-15(16)20(26)24-9-7-13(8-10-24)12-22-19(25)17-11-18(27-23-17)14-5-6-14/h1-4,11,13-14H,5-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRRQGCTKHGFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.